Prop-2-yn-1-yl dodecylcarbamate
Description
Properties
CAS No. |
146135-07-1 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
prop-2-ynyl N-dodecylcarbamate |
InChI |
InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18) |
InChI Key |
RIFNJJTZEQXNRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Reagents and Materials
Step-by-Step Protocol
Solvent and Base Preparation
Chloroformate Addition
Reaction and Workup
Purification
Key Reaction Parameters and Optimization
Table 1: Reaction Conditions for Carbamate Formation
Challenges and Solutions
- Low Reactivity of Dodecylamine :
Long alkyl chains reduce amine nucleophilicity. Solutions include using polar aprotic solvents (e.g., DMF) or prolonged reaction times. - Side Reactions :
Excess chloroformate may lead to urea formation. Mitigated by slow, controlled addition.
Characterization and Validation
Analytical Techniques
Applications and Derivatives
This compound serves as a precursor in:
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) for bioconjugation.
- Polymer Modification : Functionalization of polymers with dodecyl groups.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or alkynes.
Scientific Research Applications
Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
